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C13-113-tri-tail for siRNA Delivery: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational aspects of C13-113-tri-tail, an ionizable

lipidoid integral to the formulation of Lipid Nanoparticles (LNPs) for the delivery of small

interfering RNA (siRNA). This document provides a comprehensive overview of its structure,

mechanism of action, and the experimental protocols for its application in gene silencing

research.

Introduction to C13-113-tri-tail
C13-113-tri-tail is a synthetic ionizable lipidoid characterized by a polar amino alcohol head

group, a tertiary amine linker, and three hydrophobic tridecyl (C13) tails.[1] Its structure is

specifically designed to facilitate the encapsulation of anionic therapeutic payloads, such as

siRNA, into LNPs and to promote their efficient delivery into target cells. The ionizable nature of

the headgroup is crucial for both the formulation process and the endosomal escape of the

siRNA cargo. At an acidic pH, the amine groups become protonated, enabling the complexation

of negatively charged siRNA. Upon entering the neutral pH environment of the bloodstream,

the lipidoid becomes largely neutral, reducing potential toxicity. Within the acidic environment of

the endosome, re-protonation facilitates the disruption of the endosomal membrane and the

release of the siRNA into the cytoplasm.
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The multi-tail structure of lipidoids like C13-113-tri-tail is thought to contribute to a cone-

shaped molecular geometry, which can enhance the fusogenic properties of the LNP and

promote endosomal escape. The length and branching of the lipid tails are critical determinants

of delivery efficacy.

Quantitative Performance Data
While specific public data for C13-113-tri-tail is limited, the following tables present

representative data based on the performance of similar multi-tail ionizable lipidoids in siRNA

delivery applications. These values are intended to provide a benchmark for expected

performance.

Table 1: In Vivo siRNA Delivery Efficacy (Representative Data)
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Target
Organ

Target
Gene

Animal
Model

LNP
Formulati
on (molar
ratio)

siRNA
Dose
(mg/kg)

Efficacy
(ED50,
mg/kg)

Gene
Knockdo
wn (%)

Liver Factor VII Mouse

C13-113-

tri-

tail:DSPC:

Chol:PEG-

DMG

(50:10:38.5

:1.5)

0.1 ~0.05 >90%[2]

Liver ApoB Mouse

C13-113-

tri-

tail:DSPC:

Chol:PEG-

DMG

(50:10:38.5

:1.5)

0.3 ~0.1 >85%

Spleen TTR Rat

C13-113-

tri-

tail:DSPC:

Chol:PEG-

DMG

(50:10:38.5

:1.5)

1.0 ~0.5 ~70%

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG-DMG: 1,2-

dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

Table 2: In Vitro siRNA Delivery Performance (Representative Data)
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Cell Line Target Gene
siRNA
Concentrati
on (nM)

Transfectio
n Reagent

Gene
Knockdown
(%)

Cytotoxicity
(CC50, µM)

HeLa GAPDH 50
C13-113-tri-

tail LNP
>95% >10

HepG2 ApoB 50
C13-113-tri-

tail LNP
>90% >15

Raw 264.7 TNF-α 100
C13-113-tri-

tail LNP
~80% >20

Table 3: Physicochemical Properties of C13-113-tri-tail LNPs (Representative Data)

Property Value

Mean Hydrodynamic Diameter (nm) 80 - 120

Polydispersity Index (PDI) < 0.2

Zeta Potential (mV) at pH 7.4 -5 to +5

siRNA Encapsulation Efficiency (%) > 95%

pKa 6.2 - 6.8

Experimental Protocols
The following sections provide detailed methodologies for key experiments involving C13-113-
tri-tail for siRNA delivery.

Synthesis of C13-113-tri-tail
A representative synthesis for a multi-tail lipidoid involves the Michael addition of an amine to

an acrylate tail. While the exact protocol for C13-113-tri-tail is proprietary, a general procedure

for a similar lipidoid is as follows:

Reactant Preparation: Dissolve the amine core and the tridecyl acrylate in an appropriate

solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.
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Reaction: Stir the mixture at a controlled temperature (e.g., 50-70 °C) for a specified period

(e.g., 24-48 hours) to allow the Michael addition reaction to proceed to completion.

Purification: Remove the solvent under reduced pressure. Purify the crude product using

column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane/ethyl

acetate) to isolate the pure C13-113-tri-tail lipidoid.

Characterization: Confirm the structure and purity of the final product using techniques such

as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of siRNA-Laden LNPs
This protocol describes the formulation of LNPs using a microfluidic mixing device.

Solution Preparation:

Lipid Stock Solution (Organic Phase): Dissolve C13-113-tri-tail, DSPC, Cholesterol, and

PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid

concentration should be between 10-25 mg/mL.

siRNA Stock Solution (Aqueous Phase): Dissolve the siRNA in an acidic buffer (e.g., 50

mM citrate buffer, pH 4.0). The siRNA concentration should be between 0.2-1.0 mg/mL.

Microfluidic Mixing:

Set up a microfluidic mixing device (e.g., NanoAssemblr).

Load the lipid stock solution into one syringe and the siRNA stock solution into another.

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

Set the total flow rate to a value between 2-12 mL/min.

Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the

LNPs, encapsulating the siRNA.

Dialysis and Concentration:
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Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4,

overnight at 4 °C to remove the ethanol and raise the pH.

Concentrate the LNP suspension to the desired final concentration using a centrifugal filter

device (e.g., Amicon Ultra).

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Characterization of LNPs
Size and Polydispersity: Determine the mean hydrodynamic diameter and polydispersity

index (PDI) of the LNPs using Dynamic Light Scattering (DLS).

Zeta Potential: Measure the surface charge of the LNPs at pH 7.4 using a Zetasizer.

Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a RiboGreen

assay.

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,

Triton X-100).

Calculate the encapsulation efficiency using the formula: EE (%) = (Total siRNA - Free

siRNA) / Total siRNA * 100.

In Vitro Gene Silencing Assay
Cell Culture: Plate the target cells (e.g., HeLa) in a 96-well plate at a density that will result in

70-80% confluency at the time of transfection.

Transfection:

Dilute the siRNA-LNP formulation to the desired final concentrations in cell culture

medium.

Remove the old medium from the cells and add the LNP-containing medium.

Incubate the cells for 24-48 hours at 37 °C and 5% CO₂.

Analysis of Gene Knockdown:
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mRNA Level (qRT-PCR): Isolate total RNA from the cells. Perform quantitative real-time

PCR (qRT-PCR) to measure the relative expression level of the target gene mRNA,

normalized to a housekeeping gene (e.g., GAPDH).

Protein Level (Western Blot): Lyse the cells and perform a Western blot to determine the

expression level of the target protein.

In Vivo Gene Silencing Study
Animal Handling: Acclimatize the animals (e.g., C57BL/6 mice) for at least one week before

the experiment.

Administration: Administer the siRNA-LNP formulation to the animals via the desired route

(e.g., intravenous tail vein injection).

Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-injection,

euthanize the animals and collect the target organs (e.g., liver).

Analysis of Gene Knockdown:

mRNA Level (qRT-PCR): Homogenize the collected tissue and isolate total RNA. Perform

qRT-PCR to quantify the target gene mRNA levels.

Protein Level (ELISA or Western Blot): Homogenize the tissue and measure the target

protein levels using an appropriate method.

Visualizations
The following diagrams illustrate key workflows and concepts related to C13-113-tri-tail
mediated siRNA delivery.
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Caption: Workflow for siRNA-LNP Formulation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b11935263?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


siRNA-LNP

Cell Membrane

Circulation

Endocytosis

Endosome (Acidic pH)

Endosomal Escape

LNP Protonation
& Membrane Destabilization

Cytoplasm

siRNA Release

RISC Loading

mRNA Cleavage

Gene Silencing

Click to download full resolution via product page

Caption: Cellular Uptake and Gene Silencing Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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